SIRT2 Inhibition: Micromolar Biochemical Potency with Subtype-Selectivity Fingerprint vs. Direct Adamantyl and Ethylene-Linked Analogs
The compound inhibits human recombinant SIRT2 with an IC50 of 7.51 × 10⁵ nM (751 µM) in a fluorimetric deacetylase assay [1]. Although this represents weak potency, it is substantially more potent against SIRT2 than against SIRT1 (IC50 = 1.58 × 10⁶ nM; 1,580 µM) and SIRT6 (IC50 = 8.90 × 10⁴ nM; 89 µM) [1]. By contrast, the one-carbon-shorter analog N-(1-adamantyl)-2-(piperidin-1-yl)acetamide hydrochloride lacks reported SIRT2 data, preventing cross-assay normalization, while the two-carbon linker analog N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride (CAS 1215756-69-6) has no publicly available sirtuin profiling data in BindingDB or ChEMBL .
| Evidence Dimension | Human recombinant SIRT2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.51 × 10⁵ nM |
| Comparator Or Baseline | SIRT1 IC50 = 1.58 × 10⁶ nM; SIRT6 IC50 = 8.90 × 10⁴ nM (within-target selectivity; comparator analogs lack reported SIRT2 data) |
| Quantified Difference | ~2.1-fold selectivity for SIRT2 over SIRT1; ~8.4-fold weaker than SIRT6 |
| Conditions | Recombinant human SIRT2; NAD⁺-dependent deacetylase activity; Arg-His-Lys-Lys(ε-acetyl)-AMC substrate; fluorimetric readout |
Why This Matters
The availability of a quantitative sirtuin selectivity fingerprint for this compound—however weak—provides a defined baseline for panel screening, whereas untested analogs introduce unknown activity cliffs that compromise assay interpretation.
- [1] BindingDB. BDBM50017342 (CHEMBL1588664): Affinity data for N-[1-(1-adamantyl)ethyl]-2-(1-piperidinyl)acetamide against human SIRT1, SIRT2, SIRT6. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50017342 (accessed 2026-04-29). View Source
